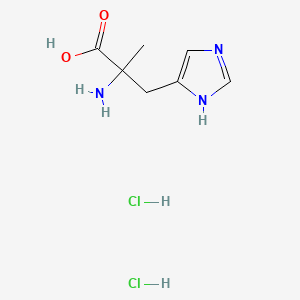

alpha-Methyl-DL-histidine dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHQKZLHBDZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657548 | |

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-18-3 | |

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-histidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of alpha-Methyl-DL-histidine dihydrochloride, a potent and specific inhibitor of histidine decarboxylase. Drawing upon established scientific literature, this document delves into the biochemical interactions, experimental validation, and practical applications of this compound in histamine research.

Introduction: The Central Role of Histamine and its Synthesis

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] It exerts its diverse effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] The synthesis of histamine is a direct enzymatic process catalyzed by L-histidine decarboxylase (HDC), which converts the amino acid L-histidine into histamine.[3] Given its singular role in histamine production, HDC presents a key target for modulating histamine levels in various research and therapeutic contexts.

Core Mechanism of Action: Inhibition of Histidine Decarboxylase

alpha-Methyl-DL-histidine dihydrochloride functions as a potent and specific inhibitor of histidine decarboxylase (HDC).[4] Its primary mechanism of action is the direct interference with the enzymatic activity of HDC, thereby blocking the synthesis of histamine from its precursor, L-histidine.

While the precise kinetic classification of its inhibitory action requires further elucidation, evidence suggests a complex interaction with the enzyme. Some studies indicate that alpha-methyl-DL-histidine may lead to an increased degradation or instability of the HDC protein, which would represent a form of irreversible inhibition.[5] This is distinct from, though often compared to, the well-characterized irreversible "suicide-substrate" inhibition of HDC by the related compound alpha-fluoromethylhistidine (a-FMH).[1][6][7] With a-FMH, the inhibitor is enzymatically converted into a reactive intermediate that covalently binds to the enzyme's active site, leading to its permanent inactivation.[1][8] Further kinetic studies are necessary to definitively characterize the binding and inhibitory mechanism of alpha-Methyl-DL-histidine.

The specificity of alpha-Methyl-DL-histidine for HDC is a critical aspect of its utility. Studies have shown that it does not significantly inhibit other amino acid decarboxylases, ensuring that its effects are primarily targeted to the histamine synthesis pathway.[4]

Below is a diagram illustrating the histamine synthesis pathway and the inhibitory action of alpha-Methyl-DL-histidine.

Caption: Inhibition of Histamine Synthesis by alpha-Methyl-DL-histidine.

Experimental Validation and Protocols

The inhibitory effect of alpha-Methyl-DL-histidine on HDC activity can be assessed through various in vitro and in vivo experimental models.

In Vitro Assessment of HDC Inhibition

A common and robust method for quantifying HDC activity and its inhibition is the radioisotopic assay. This technique measures the enzymatic conversion of radiolabeled L-histidine to histamine.

Protocol: Radioisotopic Assay for HDC Activity

-

Enzyme Preparation: Prepare a crude enzyme extract from a tissue source rich in HDC, such as fetal rat liver or specific cell lines. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors) and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture: In a microcentrifuge tube, combine the following components:

-

Enzyme extract

-

Buffer (e.g., sodium phosphate buffer, pH 7.2)

-

Pyridoxal-5'-phosphate (a cofactor for HDC)

-

[¹⁴C]-L-histidine (as the substrate)

-

Varying concentrations of alpha-Methyl-DL-histidine dihydrochloride or vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

-

Separation of Histamine: Separate the newly synthesized [¹⁴C]-histamine from the unreacted [¹⁴C]-L-histidine. This can be achieved using cation-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted [¹⁴C]-histamine fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of HDC inhibition for each concentration of alpha-Methyl-DL-histidine by comparing the radioactivity in the inhibitor-treated samples to the vehicle control. This data can be used to determine the IC₅₀ value of the inhibitor.

Caption: Workflow for In Vitro HDC Inhibition Assay.

In Vivo Evaluation of Histamine Depletion

The efficacy of alpha-Methyl-DL-histidine dihydrochloride in reducing histamine levels in living organisms can be demonstrated through in vivo studies, typically using rodent models.

Protocol: In Vivo Histamine Depletion in Mice

-

Animal Model: Use a suitable mouse strain for the study.

-

Compound Administration: Dissolve alpha-Methyl-DL-histidine dihydrochloride in a sterile vehicle (e.g., saline). Administer the compound to the mice via an appropriate route, such as intraperitoneal (i.p.) injection. A typical dosage might be in the range of 50-100 mg/kg body weight.[5] Include a control group that receives only the vehicle.

-

Time Course: Euthanize the mice at various time points after administration to assess the time-dependent effects on histamine levels.

-

Tissue Collection: Collect tissues of interest, such as the brain, stomach, and skin, which have significant histamine content.

-

Histamine Extraction: Homogenize the collected tissues in an appropriate extraction buffer (e.g., perchloric acid) to extract histamine.

-

Histamine Quantification: Measure the histamine concentration in the tissue extracts using a sensitive and specific method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Compare the histamine levels in the tissues of the inhibitor-treated mice to those of the control group to determine the extent of histamine depletion.

Physicochemical Properties and Handling of the Dihydrochloride Salt

alpha-Methyl-DL-histidine is commonly supplied as a dihydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for preparing stock solutions for in vitro and in vivo experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [9] |

| Molecular Weight | 242.10 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in water | [10] |

| Storage | Store at room temperature | [10] |

When preparing solutions, it is recommended to use high-purity water or a suitable biological buffer. The pH of the final solution should be checked and adjusted if necessary, as the dihydrochloride salt will produce an acidic solution. For cell-based assays, it is crucial to ensure that the final concentration of the vehicle and the pH of the culture medium are not adversely affected.

Applications in Research and Drug Development

The ability of alpha-Methyl-DL-histidine dihydrochloride to specifically deplete histamine makes it a valuable tool for investigating the physiological and pathological roles of this biogenic amine. Key research applications include:

-

Neuroscience: Studying the role of histaminergic neurons in processes such as wakefulness, appetite, and cognitive function.[11]

-

Immunology and Allergy: Investigating the involvement of histamine in allergic and inflammatory responses.

-

Gastroenterology: Elucidating the mechanisms of gastric acid secretion and the pathophysiology of peptic ulcers.

-

Oncology: Exploring the role of histamine as a potential autocrine or paracrine growth factor in certain types of cancer.[5]

In the context of drug development, alpha-Methyl-DL-histidine can be used as a reference compound for the screening and characterization of novel HDC inhibitors.

Conclusion

alpha-Methyl-DL-histidine dihydrochloride is a potent and specific inhibitor of histidine decarboxylase, the key enzyme in histamine synthesis. Its mechanism of action involves the direct inhibition of HDC, potentially leading to increased enzyme degradation. This compound serves as an invaluable pharmacological tool for researchers and scientists seeking to understand the multifaceted roles of histamine in health and disease. The experimental protocols outlined in this guide provide a framework for the effective utilization of alpha-Methyl-DL-histidine in both in vitro and in vivo research settings.

References

- Garbarg M, Barbin G, Llorens C, Palacios JM, Pollard H, Schwartz JC. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies. J Neurochem. 1980;35(5):1045-1052.

- Healthline. What Is Histamine and What Is Its Role in the Body?. Published October 2, 2023.

- Watanabe T, Yamatodani A, Maeyama K, Wada H. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends Pharmacol Sci. 1990;11(9):363-367.

- Wikipedia. α-Fluoromethylhistidine.

- Kollonitsch J, Perkins LM, Patchett AA, Doldouras GA, Marburg S, Duggan DE, Maycock AL, Aster SD. Selective inhibitors of biosynthesis of aminergic neurotransmitters.

- Maeyama K, Watanabe T, Taguchi Y, Yamatodani A, Wada H. The effect of alpha-fluoromethylhistidine, a suicide inhibitor of histidine decarboxylase, on the content of histamine in and the secretion of acid from the stomach of rats. Biochem Pharmacol. 1982;31(12):2367-2370.

- Shepherd DM, Woodcock BG. A study of potential histidine decarboxylase inhibitors. Br J Pharmacol Chemother. 1960;15(4):552-556.

- Francis H, DeMorrow S, Venter J, et al. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut. 2012;61(5):753-764.

- Oishi R, Itoh Y, Nishibori M, Saeki K.

- Watanabe T, Yamatodani A, Maeyama K, Wada H. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends Pharmacol Sci. 1990;11(9):363-367.

- Kamei C, Chung YH, Kim KT, Tasaka K.

- Duggan DE, Hooke KF, Maycock AL. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochem Pharmacol. 1984;33(24):4003-4009.

- Sakamoto Y, Watanabe T, Hayashi H, Taguchi Y, Wada H. Effects of various compounds on histidine decarboxylase activity: active site mapping. Agents Actions. 1985;17(1):32-37.

- Ortiz J, O'Malley KL. A sensitive, non-isotopic in vitro assay for histidine decarboxylase. J Neurosci Methods. 1993;46(2):137-145.

- Wikipedia. Histidine decarboxylase.

- Schayer RW. A method for the assay of histidine decarboxylase activity. Methods Biochem Anal. 1971;Suppl:99-117.

- Beaven MA, Horakova Z. The enzymatic isotopic assay of histamine. In: Rocha e Silva M, ed. Handbook of Experimental Pharmacology. Vol 18. Springer; 1978:151-173.

- Santa Cruz Biotechnology. DL-α-Methylhistidine dihydrochloride.

- PubChem. alpha-Methylhistidine.

- Cheméo. Histidine.

- Monti JM, D'Angelo L, Jantos H. Effect of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase, on sleep and waking in the rat. Neuropharmacology. 1988;27(6):607-611.

- ResearchGate. IC50 Values for Known Histidine Decarboxylase Inhibitors (µM).

- PubMed. A study of potential histidine decarboxylase inhibitors.

- ChemicalBook. ALPHA-METHYL-DL-HISTIDINE DIHYDROCHLORIDE.

- Cell Biolabs, Inc. Histidine Assay Kit.

- Sigma-Aldrich. L-HISTIDINE DECARBOXYLASE.

- PubMed. [A Method for the Assay of Histidine Decarboxylase Activity].

- PubMed. In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine.

- Semantic Scholar. Inhibition of histidine decarboxylase.

- PubMed. alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase.

- PubMed.

- PubMed.

- ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling.

- ChemicalBook. L-Histidine.

- ResearchGate. Determination of Histidine Decarboxylase Activity.

Sources

- 1. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A method for the assay of histidine decarboxylase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]

- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. L-Histidine | 71-00-1 [chemicalbook.com]

- 11. Histidine decarboxylase inhibition induced by alpha-fluoromethylhistidine provokes learning-related hypokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of alpha-Methyl-DL-histidine Dihydrochloride

Introduction

alpha-Methyl-DL-histidine dihydrochloride is a methylated derivative of the essential amino acid histidine, a compound of significant interest in biochemical and pharmaceutical research. The introduction of a methyl group at the alpha-carbon sterically hinders enzymatic reactions such as decarboxylation, making it a valuable tool for studying histidine-related metabolic pathways and enzyme mechanisms. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility, facilitating its use in aqueous systems for applications ranging from peptide synthesis to neurological research.

This technical guide provides an in-depth analysis of the core physicochemical properties of alpha-Methyl-DL-histidine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind its chemical behavior, provides robust, self-validating analytical protocols, and grounds its claims in authoritative references.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers for alpha-Methyl-DL-histidine dihydrochloride are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-Amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid dihydrochloride | [1] |

| Synonyms | Nalpha-Methyl-DL-histidine dihydrochloride | [2] |

| CAS Number | 32381-18-3 | [2][3] |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [2] |

| Molecular Weight | 242.10 g/mol | [2] |

| Purity (Typical) | ≥99% | [2] |

Molecular Structure and Stereochemistry

The structure of alpha-Methyl-DL-histidine features a methyl group replacing the alpha-hydrogen of the parent histidine molecule. The "DL" designation signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The dihydrochloride salt form indicates that two basic sites on the molecule are protonated: the alpha-amino group and one of the nitrogen atoms in the imidazole ring, resulting in a positively charged species balanced by two chloride counter-ions.

Caption: Structure of alpha-Methyl-DL-histidine Dihydrochloride.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and application.

| Property | Description | Source/Rationale |

| Appearance | White to off-white crystalline powder. | Based on appearance of related histidine salts.[4] |

| Solubility | Soluble in water, methanol, and DMSO. | Expected for a dihydrochloride salt; supported by data for related compounds.[5] |

| Melting Point | Expected to be ~200°C with decomposition. | Data for the related L-Histidine methyl ester dihydrochloride is ~200°C.[4] Experimental verification is recommended. |

| Hygroscopicity | Hygroscopic nature is likely. | A related compound, L-Histidine methyl ester dihydrochloride, is noted to be hygroscopic. |

Solubility Profile: A Deeper Look

The high solubility in polar solvents is a direct consequence of its ionic nature. As a dihydrochloride salt, the molecule readily dissociates in water, forming a dicationic species and two chloride anions. These ions are effectively solvated by water molecules through strong ion-dipole interactions, overcoming the crystal lattice energy of the solid. This property is highly advantageous for researchers preparing stock solutions for cell culture, enzymatic assays, or as a reactant in aqueous-phase synthesis.

Acid-Base Properties and Protonation States

Expert Insight: The Inductive Effect of the Alpha-Methyl Group

The addition of the electron-donating alpha-methyl group is expected to shift these pKa values. Specifically:

-

pKa₁ (Carboxyl Group): The methyl group's inductive effect will slightly destabilize the carboxylate anion, making the carboxylic acid weaker (i.e., raising its pKa) compared to native histidine.

-

pKa₂ (Imidazole Group): The effect on the distant imidazole ring is likely to be minimal.

-

pKa₃ (Alpha-Amino Group): The electron-donating nature of the methyl group increases the electron density on the alpha-amino nitrogen, making it more basic and thus increasing its pKa value relative to histidine.

This leads to distinct protonation states depending on the pH of the solution, which is a critical consideration for buffering capacity and molecular charge in experimental setups.

Sources

An In-depth Technical Guide to α-Methyl-DL-histidine Dihydrochloride: A Tool for Histamine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-DL-histidine dihydrochloride is a pivotal pharmacological tool used to investigate the physiological and pathological roles of histamine. By acting as a potent inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for histamine synthesis, this compound allows for the targeted depletion of newly formed histamine. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research. It further details field-proven experimental protocols for its use in both in vitro and in vivo models, offering insights into experimental design, data interpretation, and safety considerations to empower researchers in their study of the histaminergic system.

Introduction: The Significance of Histamine Modulation

Histamine is a fundamental biogenic amine involved in a vast array of physiological processes, including neurotransmission in the central nervous system, regulation of gastric acid secretion, and the orchestration of immune and inflammatory responses.[1] It exerts its effects by binding to four distinct G protein-coupled receptors (H1-H4).[2] The synthesis of histamine is a direct, one-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which converts the essential amino acid L-histidine into histamine.[1]

Understanding the specific roles of histamine has been greatly advanced by the ability to manipulate its synthesis. While antihistamines block the action of existing histamine at its receptors, they do not prevent its production. To study the effects of de novo histamine synthesis, researchers rely on specific inhibitors of HDC. α-Methyl-DL-histidine is a well-established and potent inhibitor of this enzyme, serving as an indispensable tool to deplete histamine levels and thereby elucidate its function in health and disease.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of α-Methyl-DL-histidine dihydrochloride is crucial for its proper handling, storage, and preparation for experimental use.

| Property | Value | Source |

| Chemical Name | α-Methyl-DL-histidine dihydrochloride | [4] |

| Synonyms | Nalpha-Methyl-DL-histidine dihydrochloride | [4] |

| CAS Number | 32381-18-3 | [4][5] |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [4] |

| Molecular Weight | 242.10 g/mol | [4] |

| Appearance | White solid/powder | [6] |

| Purity | Typically ≥98-99% | [4][5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [5][6] |

Mechanism of Action: Inhibiting the Source of Histamine

α-Methyl-DL-histidine functions as a potent inhibitor of histidine decarboxylase (HDC).[3] The enzyme's active site is highly specific for its natural substrate, L-histidine.[3] α-Methyl-DL-histidine, as a close structural analogue, competes with L-histidine for binding to the HDC active site. The addition of a methyl group at the alpha-carbon position interferes with the enzymatic decarboxylation process, effectively blocking the conversion of histidine to histamine.

Some analogues, such as alpha-fluoromethylhistidine, act as irreversible "suicide-substrate" inhibitors, where the enzyme converts the inhibitor into a reactive form that covalently binds to and permanently inactivates the enzyme.[7][8] This leads to a long-lasting depletion of histamine that only recovers as new enzyme is synthesized.[7] The inhibition of HDC is a critical experimental strategy, as it is the sole enzyme in the histamine synthesis pathway, making it a precise target for modulation.[1]

Caption: Inhibition of histamine synthesis by α-Methyl-DL-histidine.

Applications in Research

The ability to selectively deplete newly synthesized histamine makes α-Methyl-DL-histidine a valuable tool across various research fields:

-

Neuroscience: Investigating the role of neuronal histamine in sleep-wake cycles, appetite, cognition, and body temperature.[1] Studies have used HDC inhibitors to show that depleting brain histamine can affect cognitive performance and motor processes.[9][10]

-

Oncology: Studying the autocrine and paracrine effects of histamine in tumor growth. For example, inhibiting HDC with α-methyl-DL-histidine has been shown to significantly decrease the growth of human cholangiocarcinoma xenografts.[2]

-

Immunology and Allergy: Differentiating the roles of pre-formed, mast cell-derived histamine from newly synthesized histamine in inflammatory and allergic reactions.

-

Gastroenterology: Examining the regulation of gastric acid secretion, where histamine is a key stimulant.[11]

Experimental Protocols

The following protocols are provided as a guide. Researchers must adapt concentrations, incubation times, and dosages based on the specific experimental model, cell type, or tissue being studied, and optimize them accordingly.

In Vitro Protocol: Inhibition of HDC in Cell Culture

This protocol describes a general workflow for treating cultured cells with α-Methyl-DL-histidine to inhibit HDC activity, followed by an assay to measure the outcome.

Objective: To deplete histamine synthesis in a cell line (e.g., cancer cells, mast cells) to study the downstream effects.

Materials:

-

α-Methyl-DL-histidine dihydrochloride

-

Appropriate cell culture medium and supplements

-

Sterile PBS (Phosphate-Buffered Saline)

-

Cell line of interest

-

Histidine Decarboxylase (HDC) activity assay kit or reagents for HPLC/ELISA

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Aseptically prepare a stock solution of α-Methyl-DL-histidine (e.g., 10-100 mM) in sterile water or PBS.

-

Causality Insight: Using a high-concentration stock allows for minimal volume addition to the cell culture, preventing significant changes in media osmolarity or nutrient concentration.

-

Filter-sterilize the stock solution through a 0.22 µm filter into a sterile tube. Store at -20°C.

-

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment.

-

-

Treatment:

-

Allow cells to adhere and grow overnight.

-

The next day, remove the old medium and replace it with fresh medium containing the desired final concentration of α-Methyl-DL-histidine. Include a vehicle-only control (e.g., sterile water or PBS added at the same volume).

-

Experimental Choice: A dose-response experiment (e.g., 1 µM, 10 µM, 100 µM) is critical to determine the optimal inhibitory concentration for your specific cell line.

-

-

Incubation:

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The duration depends on the half-life of HDC and the research question.

-

-

Harvesting and Analysis:

-

After incubation, harvest the cells and/or the culture supernatant.

-

Validation Step: To confirm the inhibitor's effectiveness, perform an HDC activity assay on cell lysates.[12][13] This can be done using radiometric assays that measure the release of ¹⁴CO₂ from ¹⁴C-histidine or colorimetric kits.[13][14]

-

Measure the downstream endpoint of interest (e.g., cell proliferation, gene expression, histamine concentration in the supernatant via ELISA).

-

In Vivo Protocol: Histamine Depletion in a Rodent Model

This protocol outlines the administration of α-Methyl-DL-histidine to mice or rats to study the systemic or CNS effects of histamine depletion.

Objective: To reduce histamine levels in a specific tissue (e.g., brain, stomach) or systemically to assess a physiological outcome.

Materials:

-

α-Methyl-DL-histidine dihydrochloride

-

Sterile 0.9% saline

-

Syringes and appropriate gauge needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous).

-

Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

Step-by-Step Methodology:

-

Preparation of Dosing Solution:

-

Calculate the required amount of α-Methyl-DL-histidine based on the desired dose (e.g., mg/kg) and the weight of the animals.

-

Dissolve the compound in sterile 0.9% saline to the final desired concentration. Ensure it is fully dissolved.

-

Causality Insight: Saline is used as the vehicle because it is isotonic and minimizes irritation upon injection.

-

-

Animal Groups:

-

Establish at least two groups: a control group receiving the vehicle (saline) and a treatment group receiving α-Methyl-DL-histidine.

-

Self-Validating System: The vehicle control group is essential to ensure that any observed effects are due to the compound and not the injection stress or vehicle itself.

-

-

Administration:

-

Administer the solution via the chosen route (e.g., intraperitoneal injection). The volume should be appropriate for the animal's size (e.g., 10 mL/kg for mice).

-

The dosing regimen can be a single administration or repeated daily administrations, depending on the research question.[7] Chronic administration is often required to deplete histamine from inert pools like mast cells.[8]

-

-

Observation and Tissue Collection:

-

Observe the animals for the desired experimental timeframe.

-

At the endpoint, euthanize the animals according to approved ethical protocols.

-

Promptly dissect and collect the tissues of interest (e.g., brain, stomach, skin).

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

-

Analysis:

-

Homogenize the tissues to prepare lysates.

-

Validation Step: Measure histamine levels in the tissue homogenates using a sensitive method like ELISA or HPLC to confirm successful depletion.

-

Measure HDC enzyme activity to confirm target engagement.[12]

-

Analyze the primary experimental outcomes (e.g., behavioral tests, gene expression, histological changes).

-

Caption: Comparative experimental workflows for in vitro and in vivo studies.

Safety and Handling

As with all laboratory chemicals, proper safety procedures must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[15]

-

Handling: Avoid contact with skin and eyes. Do not breathe the dust.[6] Use in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

α-Methyl-DL-histidine dihydrochloride is a cornerstone tool for pharmacological research into the histaminergic system. Its specific inhibition of histidine decarboxylase provides a reliable method for depleting newly synthesized histamine, enabling scientists to dissect its complex roles in physiology and pathology. By applying the robust experimental designs and validation steps outlined in this guide, researchers can generate high-quality, reproducible data, thereby advancing our understanding of histamine's function and paving the way for novel therapeutic strategies.

References

-

Endo, Y. (1998). A Method for the Assay of Histidine Decarboxylase Activity. Nihon Yakurigaku Zasshi, 112(5), 307-14. [Link]

-

Beaven, M. A., Wilcox, G., & Terpstra, G. K. (1978). A microprocedure for the measurement of ¹⁴CO₂ release from [¹⁴C]carboxyllabeled amino acids. Analytical Biochemistry, 84(2), 638-41. [Link]

-

Cell Biolabs, Inc. Histidine Assay Kit. Product Manual. [Link]

-

Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753-64. [Link]

-

Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-7. [Link]

-

Palacios, J. M., Mengod, G., Grau, M., & Garbarg, M. (1984). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Molecular and Cellular Biochemistry, 64(1), 55-63. [Link]

-

Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life Sciences, 32(25), 2897-903. [Link]

-

Bouclier, M., et al. (1983). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Biochemical Pharmacology, 32(10), 1553-6. [Link]

-

Wikipedia contributors. (2023). Histidine decarboxylase. Wikipedia, The Free Encyclopedia. [Link]

-

van Ruitenbeek, P., et al. (2010). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. Journal of Psychopharmacology, 24(7), 1059-71. [Link]

-

Kollonitsch, J., et al. (1978). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 27(19), 2335-7. [Link]

Sources

- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. ALPHA-METHYL-DL-HISTIDINE DIHYDROCHLORIDE | 32381-18-3 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [A method for the assay of histidine decarboxylase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of alpha-Methyl-DL-histidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

alpha-Methyl-DL-histidine dihydrochloride is a potent and specific inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine synthesis. By irreversibly binding to HDC, it effectively blocks the conversion of histidine to histamine, leading to a significant reduction in histamine levels in tissues. This targeted action makes it a valuable tool for investigating the physiological and pathological roles of histamine in a variety of contexts, including cancer, neurobiology, and inflammatory responses. This guide provides a comprehensive overview of its mechanism of action, experimental applications, and the methodologies for its study, offering a critical resource for researchers and drug development professionals.

Introduction: The Significance of Histamine and its Inhibition

Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1] It exerts its effects through four distinct G protein-coupled receptors (H1, H2, H3, and H4).[1] While essential for normal bodily function, dysregulation of histamine synthesis and signaling is implicated in numerous pathologies, such as allergic reactions, inflammatory conditions, and certain types of cancer.[2][3]

The primary enzyme responsible for histamine synthesis is L-histidine decarboxylase (HDC; EC 4.1.1.22), which catalyzes the decarboxylation of L-histidine to histamine.[1] Consequently, the inhibition of HDC presents a direct and effective strategy for modulating histamine levels and studying its downstream effects. alpha-Methyl-DL-histidine dihydrochloride has emerged as a key pharmacological tool for this purpose, acting as a potent and specific inhibitor of this critical enzyme.

Molecular Mechanism of Action: Irreversible Inhibition of Histidine Decarboxylase

alpha-Methyl-DL-histidine functions as a "suicide-substrate" or irreversible inhibitor of histidine decarboxylase.[4] This mechanism-based inhibition involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that covalently binds to the active site, leading to permanent inactivation.

The catalytic process of HDC relies on a pyridoxal 5'-phosphate (PLP) cofactor.[5] In the presence of alpha-methyl-histidine, the enzyme initiates the catalytic cycle as it would with its natural substrate, histidine. However, the methyl group at the alpha-carbon position alters the reaction pathway. Following decarboxylation, an intermediate is formed that, instead of being released, forms a stable covalent bond with a key residue in the enzyme's active site, effectively and irreversibly inactivating the enzyme.[4] This targeted and permanent inhibition makes alpha-methyl-DL-histidine a highly specific tool for studying the consequences of histamine depletion.

Caption: Mechanism of HDC inhibition by alpha-Methyl-DL-histidine.

Quantitative Analysis of Inhibitory Potency

| Inhibitor | IC50 (µM) | Ki (M) | Reference |

| α-Fluoromethyl histidine | 5 | Not Reported | [7] |

| L-Histidine methyl ester | 9 | 1.8 x 10-6 | [6][7] |

| alpha-Methyl-DL-histidine | Not Reported | Not Reported |

Experimental Protocols

In Vitro Histidine Decarboxylase Activity Assay

This protocol provides a framework for assessing the inhibitory effect of alpha-Methyl-DL-histidine on HDC activity in a cell-free system. The assay measures the production of histamine from histidine.

Materials:

-

Recombinant human HDC or tissue homogenate containing HDC

-

L-histidine (substrate)

-

alpha-Methyl-DL-histidine dihydrochloride (inhibitor)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)[8]

-

Stop solution (e.g., perchloric acid)

-

ELISA kit for histamine detection or HPLC system for histamine quantification

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant HDC or a tissue homogenate in cold assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of alpha-Methyl-DL-histidine dihydrochloride in the assay buffer. Create a series of dilutions to test a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, PLP, and the desired concentration of alpha-Methyl-DL-histidine dihydrochloride. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Add L-histidine to each reaction well to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Histamine Quantification: Measure the amount of histamine produced using a validated method such as a commercially available histamine ELISA kit or by HPLC.[9]

-

Data Analysis: Calculate the percentage of HDC inhibition for each concentration of alpha-Methyl-DL-histidine dihydrochloride and determine the IC50 value.

Caption: Workflow for an in vitro HDC inhibition assay.

In Vivo Studies in a Murine Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of alpha-Methyl-DL-histidine dihydrochloride in a mouse model. This can be adapted for various research questions, such as its effect on tumor growth or inflammatory responses.

Materials:

-

alpha-Methyl-DL-histidine dihydrochloride

-

Vehicle (e.g., sterile saline)

-

Experimental animals (e.g., BALB/c nude mice for xenograft studies)[2]

-

Materials for the specific disease model (e.g., cancer cells, inflammatory agents)

-

Calipers for tumor measurement (if applicable)

-

Equipment for tissue collection and processing

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

-

Disease Model Induction (if applicable): For example, in a cancer study, subcutaneously inject tumor cells into the flanks of the mice.[2]

-

Treatment Groups: Randomly assign animals to different treatment groups:

-

Vehicle control

-

alpha-Methyl-DL-histidine dihydrochloride (dose to be determined based on preliminary studies, e.g., 150 mg/kg)[2]

-

Positive control (if applicable)

-

-

Drug Administration: Administer the treatment (e.g., via intraperitoneal injection) at a predetermined frequency and duration.[2]

-

Monitoring: Regularly monitor the animals for any signs of toxicity. For tumor studies, measure tumor volume with calipers at regular intervals.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., tumors, blood, brain) for further analysis.

-

Analysis:

-

Histamine Levels: Measure histamine concentrations in tissues to confirm the inhibitory effect of the treatment.

-

Biomarker Analysis: Analyze relevant biomarkers by techniques such as Western blotting, immunohistochemistry, or RT-qPCR to investigate the downstream effects of histamine depletion.

-

Histopathological Analysis: Examine tissue sections to assess morphological changes.

-

Pharmacokinetics and Metabolism

The pharmacokinetic properties of alpha-Methyl-DL-histidine are not extensively documented. However, studies on the closely related compound, alpha-fluoromethylhistidine (FMH), provide some insights. In rats, intravenously administered (S)-FMH has a plasma half-life of 32.8 minutes.[10] It can cross the blood-brain barrier and lead to a sustained depletion of brain histamine.[11] Further studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of alpha-Methyl-DL-histidine.

Analytical Methods for Quantification

Accurate quantification of alpha-Methyl-DL-histidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[12] Capillary electrophoresis with UV detection has also been described for the quantification of histidine and its methylated derivatives in plasma and urine.[13]

Research Applications and Therapeutic Potential

The ability of alpha-Methyl-DL-histidine to specifically deplete histamine makes it a valuable tool in several research areas:

-

Oncology: Histamine can act as a growth factor in some cancers. Inhibition of HDC with alpha-methyl-DL-histidine has been shown to decrease the growth of cholangiocarcinoma in both in vitro and in vivo models, suggesting its potential as a therapeutic agent.[2]

-

Neuroscience: Histamine is an important neurotransmitter. Using HDC inhibitors like alpha-methyl-DL-histidine allows researchers to investigate the role of histamine in various brain functions and neurological disorders.[14][15]

-

Allergy and Inflammation: As a key mediator of allergic and inflammatory responses, the depletion of histamine through HDC inhibition is a promising area of investigation for new anti-inflammatory and anti-allergic therapies.[3][16]

Conclusion and Future Directions

alpha-Methyl-DL-histidine dihydrochloride is a powerful and specific tool for the in-depth study of histamine's roles in health and disease. Its mechanism as an irreversible inhibitor of histidine decarboxylase provides a robust method for depleting histamine levels in experimental settings. While its efficacy has been demonstrated in preclinical models of cancer and its utility in neuroscience and inflammation research is clear, further studies are needed to fully elucidate its pharmacokinetic profile and to establish precise quantitative measures of its inhibitory potency, such as IC50 and Ki values. Such data will be critical for its potential translation into clinical applications and for refining its use as a research tool. The continued investigation of this and other HDC inhibitors holds significant promise for advancing our understanding of histamine biology and for the development of novel therapeutic strategies.

References

-

Histidine decarboxylase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Histidine Decarboxylase (HDC). Retrieved January 16, 2026, from [Link]

- Rodriguez-Caso, C., et al. (2009). Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. British Journal of Pharmacology, 157(1), 2-14.

- Levine, R. J., & Sjoerdsma, A. (1962). A study of potential histidine decarboxylase inhibitors. British Journal of Pharmacology and Chemotherapy, 18(3), 552–556.

- Taylor, K. M., & Snyder, S. H. (1975). Structure-action relationships of histidine decarboxylase inhibitors. Archives Internationales de Pharmacodynamie et de Thérapie, 216(2), 192-196.

- Nitta, Y., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components.

- Ohtsu, H., & Tanaka, S. (2001). [A Method for the Assay of Histidine Decarboxylase Activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 118(5), 329-334.

- Reid, J. D., & Shepherd, D. M. (2006). Determination of Histidine Decarboxylase Activity. Methods of Biochemical Analysis, 99-117.

- Levine, R. J. (1966). HISTIDINE DECARBOXYLASE AND ITS INHIBITION.

- Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(3), 435-445.

- Sakurai, E., et al. (1995). Enantioselective Pharmacokinetics of Alpha-Fluoromethylhistidine in Rats and Its Comparison With Histidine. Journal of Pharmacy and Pharmacology, 47(10), 834-839.

- DeGraw, J. I., et al. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of Medicinal Chemistry, 20(12), 1671-1674.

- Liu, C., et al. (2014). IC 50 Values for Known Histidine Decarboxylase Inhibitors (µM). Assay and Drug Development Technologies, 12(5), 289-297.

- Schayer, R. W., & Reilly, M. A. (1970). In vivo studies on histamine catabolism and its inhibition. British Journal of Pharmacology, 40(3), 413-422.

- Tanaka, S., & Ichikawa, A. (2019). Expression of Histidine Decarboxylase and Its Roles in Inflammation. International Journal of Molecular Sciences, 20(2), 393.

- Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045-1052.

- van der Crabben, S. N., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(12), 7203-7208.

- Kubota, H., et al. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 33(7), 983-990.

- Nagasawa, T., et al. (1987). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. The Journal of Allergy and Clinical Immunology, 80(5), 689-693.

- Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.

- Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection.

- Naclerio, R. M., et al. (1988). The effect of a histamine synthesis inhibitor on the immediate nasal allergic reaction. The Journal of Allergy and Clinical Immunology, 82(5 Pt 1), 781-787.

- Itoh, Y., et al. (1996). Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels. Behavioural Brain Research, 78(2), 147-154.

- Sakurai, E., et al. (1995). Enantioselective Pharmacokinetics of α-Fluoromethylhistidine in Rats and Its Comparison with Histidine. Journal of Pharmacy and Pharmacology, 47(10), 834-839.

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved January 16, 2026, from [Link]

- Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH)

- Mazurkiewicz-Kwilecki, I., & Nsonwah, S. (1987). The influence of alpha-fluoromethylhistidine on the regional brain histamine and plasma corticosterone levels in aging. Canadian Journal of Physiology and Pharmacology, 65(10), 2154-2157.

- Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363-367.

- Zhang, X., et al. (2023). The Hdc GC box is critical for Hdc gene transcription and histamine-mediated anaphylaxis. The Journal of Allergy and Clinical Immunology, 151(2), 438-450.e4.

- Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.

- F Arnaud, J., et al. (1988). Plasma levels of 3-methylhistidine after ingestion of the pure amino acid or of muscular proteins measured by radioimmunoassay. The American Journal of Clinical Nutrition, 48(5), 1256-1260.

- Ohtsu, H., et al. (2001). Mice lacking histidine decarboxylase exhibit abnormal mast cells. FEBS Letters, 502(1-2), 53-56.

- Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography.

- Sakamoto, Y., et al. (1985). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Agents and Actions, 17(1), 32-37.

- van der Veen, C. G., et al. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. Psychopharmacology, 205(1), 1-11.

- Holeček, M. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.

- Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150780, alpha-Methylhistidine. Retrieved January 16, 2026, from [Link].

- Furuta, T., et al. (1995). Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities. Journal of Pharmaceutical Sciences, 84(10), 1213-1219.

Sources

- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of histidine decarboxylase. Derivatives of histidine. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. Enantioselective pharmacokinetics of alpha-fluoromethylhistidine in rats and its comparison with histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term depletion of brain histamine induced by alpha-fluoromethylhistidine increases feeding-associated locomotor activity in mice with a modulation of brain amino acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The influence of alpha-fluoromethylhistidine on the regional brain histamine and plasma corticosterone levels in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of a histamine synthesis inhibitor on the immediate nasal allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Methyl-DL-histidine dihydrochloride literature review

An In-Depth Technical Guide to α-Methyl-DL-histidine Dihydrochloride: A Tool for Histamine Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of α-Methyl-DL-histidine dihydrochloride. Moving beyond a simple product sheet, this document synthesizes field-proven insights and experimental causality to empower your research. We will delve into its core mechanism, practical applications, and detailed protocols, all grounded in authoritative scientific literature.

Introduction: Targeting the Source of Histamine

Histamine is a critical biogenic amine involved in a vast array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Understanding its precise roles requires tools that can modulate its activity. While receptor antagonists block histamine's effects, they do not prevent its production. This is where α-Methyl-DL-histidine dihydrochloride becomes an invaluable research tool.

α-Methyl-DL-histidine is a structural analogue of the amino acid L-histidine.[3] Its primary utility lies in its function as a specific inhibitor of L-histidine decarboxylase (HDC), the sole enzyme responsible for catalyzing the conversion of L-histidine into histamine.[2][4] By inhibiting HDC, α-Methyl-DL-histidine effectively reduces the endogenous synthesis of histamine, allowing researchers to probe the downstream consequences of histamine depletion in various biological systems, from cell cultures to in vivo models.[1]

Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its effective application in experimental design. The key characteristics of α-Methyl-DL-histidine dihydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 32381-18-3 | [5] |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [5] |

| Molecular Weight | 242.10 g/mol | [5] |

| Alternate Names | Nalpha-Methyl-DL-histidine dihydrochloride | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥99% | [5] |

Mechanism of Action: Inhibition of Histidine Decarboxylase

The scientific value of α-Methyl-DL-histidine stems from its targeted action on a single enzyme: L-histidine decarboxylase (HDC). HDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that removes the carboxyl group from L-histidine to produce histamine and carbon dioxide (CO₂).[2]

As a histidine analogue, α-Methyl-DL-histidine acts as a competitive inhibitor at the enzyme's active site.[7] The addition of the α-methyl group to the histidine backbone sterically hinders the proper positioning and catalytic processing of the substrate, thereby preventing the decarboxylation reaction and subsequent formation of histamine. This targeted inhibition allows for a controlled reduction of histamine levels at the source of its synthesis.

Pharmacological Effects & Key Research Applications

The ability to deplete histamine pools makes α-Methyl-DL-histidine a powerful tool. It is crucial to distinguish it from the related but more potent irreversible inhibitor, α-fluoromethylhistidine (α-FMH), which is often used for profound and long-lasting histamine depletion.[8][9][10] α-Methyl-DL-histidine serves as a specific, competitive inhibitor, making it suitable for studies where reversible or less absolute inhibition is desired.[3][4]

Key Applications:

-

Oncology Research: Histamine can act as an autocrine growth factor in certain cancers. In a key study on human cholangiocarcinoma (biliary cancer), treatment with 3 mM α-Methyl-DL-histidine dihydrochloride significantly decreased histamine secretion from cancer cells.[1] In corresponding in vivo xenograft models, administration of the HDC inhibitor led to a significant reduction in tumor volume compared to both vehicle and histamine-stimulated tumors.[1] This research causally links HDC activity and histamine production to cancer progression, highlighting a potential therapeutic pathway.

-

Neuroscience: While much of the neuropharmacological work has utilized the more potent α-FMH to study the role of neuronal histamine, the principle remains the same.[9][11] Inhibiting HDC allows for the depletion of newly synthesized, non-mast cell histamine pools in the brain, helping to elucidate histamine's role as a neurotransmitter in processes like wakefulness, cognition, and appetite.

-

Enzyme Characterization: It is used as a reference compound in assays designed to screen for new HDC inhibitors or to characterize the substrate specificity of the HDC active site.[4][7]

Quantitative Data Summary

While the literature firmly establishes α-Methyl-DL-histidine as a specific and potent HDC inhibitor, precise IC₅₀ or Kᵢ values are not consistently reported in readily accessible literature.[3][4] However, its efficacy is demonstrated through the effective concentrations used in various experimental models.

| Parameter | Value / Observation | Application Context | Reference |

| Effective Concentration | 3 mM | Inhibition of histamine secretion and cell proliferation in human cholangiocarcinoma cell lines. | [1] |

| Relative Potency | Described as a "strong and specific inhibitor." | Characterization of rat basophilic leukemia cell HDC. | [4] |

| Relative Potency | More potent than α-substituted histidine analogues with C2-C4 alkyl chains. | In vitro HDC inhibition assay using rat pyloric stomach extracts. | [3] |

Experimental Protocols: A Practical Guide

The following protocols are synthesized from methodologies reported in the literature. They are intended as a starting point for experimental design and should be optimized for your specific system.

Protocol 1: In Vitro HDC Inhibition Assay (Radioisotopic Method)

This protocol is based on the principle of measuring the product of the HDC reaction, ¹⁴CO₂, from a radiolabeled substrate, [carboxyl-¹⁴C]-L-histidine.[3]

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize the tissue of interest (e.g., rat pyloric stomach) in a suitable buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol) on ice. Centrifuge to pellet debris and use the supernatant as the source of crude HDC enzyme.

-

Reaction Setup: In sealed reaction vials, prepare a reaction mixture containing buffer, pyridoxal phosphate (the essential HDC cofactor), and varying concentrations of α-Methyl-DL-histidine dihydrochloride (or vehicle control).

-

Pre-incubation: Equilibrate the reaction mixtures at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding [carboxyl-¹⁴C]-L-histidine.

-

Incubation: Incubate the vials at 37°C for a defined period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

-

Stop Reaction & Trap CO₂: Terminate the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture. This simultaneously stops the enzyme and liberates the dissolved ¹⁴CO₂ gas. The gas is captured in a trapping agent (e.g., hyamine hydroxide) held in a center well suspended above the liquid.

-

Quantification: After a sufficient trapping period (e.g., 60 minutes), carefully remove the center well and transfer its contents to a scintillation vial. Add scintillation cocktail and quantify the amount of trapped ¹⁴CO₂ using a liquid scintillation counter.

-

Analysis: Compare the amount of ¹⁴CO₂ produced in the presence of the inhibitor to the vehicle control to determine the percent inhibition.

Protocol 2: Cell Proliferation Assay in Cancer Cell Lines

This protocol is adapted from studies evaluating the effect of HDC inhibition on cancer cell growth.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate your cells of interest (e.g., Mz-ChA-1 cholangiocarcinoma cells) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing the experimental conditions:

-

Vehicle Control (e.g., media with 0.2% BSA)

-

Positive Control (e.g., 10 µM Histamine, if evaluating rescue effects)

-

Test Condition (e.g., 3 mM α-Methyl-DL-histidine dihydrochloride)

-

-

Incubation: Culture the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For longer-term studies, the treatment medium may need to be replenished daily.

-

Proliferation Measurement: At each time point, assess cell viability/proliferation using a standard colorimetric or fluorometric assay. For example, using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega):

-

Add the reagent directly to the culture wells.

-

Incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of living cells. Express the data as a fold change relative to the vehicle-treated control cells.

Notes on Synthesis

While α-Methyl-DL-histidine dihydrochloride is commercially available, understanding its synthesis can be valuable. Preparative methods for related α-N-methylated histidines have been developed, typically starting from L-histidine.[12][13] A general approach involves protecting the α-amino and imidazole nitrogen groups of a histidine ester, followed by methylation at the α-carbon, and subsequent deprotection steps.[12] For instance, racemic α-methylhistidine was historically prepared by reacting α-chloro-β-imidazolepropionic acid with methylamine.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Inhalation: The compound is a solid powder. Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[15]

-

Skin and Eye Contact: May cause skin and eye irritation.[15] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

Conclusion

α-Methyl-DL-histidine dihydrochloride is a cornerstone tool for researchers investigating the multifaceted roles of histamine. Its specific, competitive inhibition of histidine decarboxylase provides a reliable method for reducing endogenous histamine synthesis. This allows for the direct study of histamine's contribution to processes ranging from cancer cell proliferation to neurotransmission. By understanding its mechanism, leveraging established protocols, and adhering to proper safety procedures, researchers can effectively employ this compound to generate high-impact, reproducible data.

References

-

Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry, 9(5), 771–773. [Link]

-

Reinhold, V. N., Ishikawa, Y., & Melville, D. B. (1966). Synthesis of .alpha.-N-methylated histidines. Journal of Medicinal Chemistry. [Link]

-

Ison, R. R., & Casy, A. F. (1971). Preparation of .alpha.-methylhistamine from L-histidine. Journal of Medicinal Chemistry, 14(9), 889–890. [Link]

-

Alfa Aesar. (2005). Safety Data Sheet: DL-Histidine monohydrochloride monohydrate. [Link]

-

Duch, D. S., Bowers, S. W., & Nichol, C. A. (1985). In Vivo and in Vitro Inhibition of Human Histidine Decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical Pharmacology, 34(15), 2645–2650. [Link]

-

D'hooghe, M., et al. (2012). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 8, 151-157. [Link]

-

Savany, A., & Cronenberger, L. (1984). Histidine Decarboxylase: Isolation and Molecular Characteristics. Neurochemical Research, 9(7), 993–1009. [Link]

-

Taylor, R. J., & Leinweber, F. J. (1977). Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. Journal of Medicinal Chemistry, 20(12), 1671–1674. [Link]

-

Francis, H., et al. (2012). Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma. Gut, 61(5), 753–764. [Link]

-

Duggan, D. E., et al. (1982). Inhibition of histamine synthesis in vitro and in vivo by S-alpha-fluoromethylhistidine. Biochemical Pharmacology, 31(24), 4003–4009. [Link]

-

Garbarg, M., et al. (1980). Inhibition of Histamine Synthesis in Brain by Alpha-Fluoromethylhistidine, a New Irreversible Inhibitor: In Vitro and in Vivo Studies. Journal of Neurochemistry, 35(5), 1045–1052. [Link]

-

University of Birmingham. (n.d.). Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids. [Link]

-

Cumming, P., et al. (1992). alpha-Fluoromethylhistidine-induced Inhibition of Brain Histidine Decarboxylase. Implications for the CO2-trapping Enzymatic Method. Journal of Neurochemistry, 59(3), 969–975. [Link]

-

Tran, V. T., & Snyder, S. H. (1981). Effects of various compounds on histidine decarboxylase activity: Active site mapping. Biochemical Pharmacology, 30(1), 57-61. [Link]

-

PubChem. (n.d.). alpha-Methylhistidine. [Link]

-

Watanabe, T., et al. (1990). Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase. Trends in Pharmacological Sciences, 11(9), 363–367. [Link]

-

Bouclier, M., et al. (1983). alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat. Biochemical Pharmacology, 32(10), 1643–1647. [Link]

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Slotkin, T. A., et al. (1983). Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat. Life Sciences, 32(25), 2897–2903. [Link]

-

Barth, H., & Korte, R. (1982). Effect of alpha-monofluoromethyl histidine, an irreversible inhibitor of histidine decarboxylase, on gestation in mice. Contraception, 26(5), 535–542. [Link]

-

PubChem. (n.d.). 1-Methyl-L-histidine. [Link]

-

mzCloud. (2015). α-Methyl-DL-histidine. [Link]

Sources

- 1. Inhibition of histidine decarboxylase ablates the autocrine tumorigenic effects of histamine in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histidine decarboxylase: isolation and molecular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]

- 8. In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of alpha-fluoromethylhistidine (FMH), an irreversible inhibitor of histidine decarboxylase, on development of brain histamine and catecholamine systems in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cn.canbipharm.com [cn.canbipharm.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to DL-α-Methylhistidine Dihydrochloride (CAS 32381-18-3): A Potent Tool in Histamine Research

Introduction: Unveiling a Specific Histidine Decarboxylase Inhibitor

DL-α-Methylhistidine dihydrochloride, identified by CAS number 32381-18-3, is a non-proteinogenic α-amino acid derivative of histidine.[1] In the landscape of biomedical research, this compound has carved a crucial niche as a potent and specific inhibitor of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis.[2] Its ability to selectively block the conversion of L-histidine to histamine has rendered it an invaluable tool for elucidating the multifaceted roles of histamine in a wide array of physiological and pathological processes. This guide provides a comprehensive overview of the properties, mechanism of action, and applications of DL-α-Methylhistidine dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the physicochemical properties of DL-α-Methylhistidine dihydrochloride is paramount for its effective use in experimental settings. This data informs solubility, stability, and handling considerations.

| Property | Value | Source |

| CAS Number | 32381-18-3 | [3] |

| Molecular Formula | C₇H₁₁N₃O₂·2HCl | [3] |

| Molecular Weight | 242.10 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Data not consistently available; related compounds suggest decomposition at high temperatures. | |

| Solubility | Soluble in water.[4] | |

| Storage | Store at room temperature in a dry, well-ventilated place.[5] |

Chemical Structure:

The structure of DL-α-Methylhistidine features a methyl group at the alpha-carbon of the histidine side chain. This modification is key to its inhibitory activity.

Caption: Chemical structure of α-Methylhistidine.

Mechanism of Action: The "Suicide" Inhibition of Histidine Decarboxylase

The primary mechanism of action of α-methylhistidine is the irreversible inhibition of histidine decarboxylase.[2] While the DL-racemic mixture is commercially available, it is often the fluorinated analog, (S)-α-fluoromethylhistidine (α-FMH), that is described as a classic "suicide-substrate" inhibitor.[6] In this process, the inhibitor binds to the active site of HDC and is catalytically converted into a reactive intermediate. This intermediate then forms a covalent bond with a key residue in the active site, leading to the irreversible inactivation of the enzyme.[6] This high specificity for HDC, with minimal effects on other decarboxylases like DOPA decarboxylase and glutamate decarboxylase, underscores its value as a precise research tool.[7]

Caption: Inhibition of histamine synthesis by α-Methylhistidine.

Applications in Research and Development

The ability of DL-α-Methylhistidine dihydrochloride to deplete histamine levels in various tissues has opened doors to investigating the role of this biogenic amine in numerous physiological and pathological contexts.

Neuroscience and Behavioral Studies

Histamine is a crucial neurotransmitter in the brain, involved in regulating the sleep-wake cycle, appetite, and cognitive functions. Studies using α-methylhistidine have demonstrated that reducing brain histamine levels can lead to impairments in long-term memory and learning in animal models.[8] Furthermore, it has been shown to increase food intake, suggesting a role for histamine in satiety signaling.[8]

Allergic and Inflammatory Responses

Given histamine's central role in allergic reactions, inhibitors of its synthesis are valuable research tools. Studies have utilized α-methylhistidine to investigate the impact of histamine depletion on immediate nasal allergic reactions.[6] While a reduction in histamine levels was observed, it did not always correlate with a decrease in symptoms, highlighting the complexity of the allergic cascade.[6]

Gastrointestinal Physiology

Histamine is a key regulator of gastric acid secretion. Research employing α-methylhistidine has helped to delineate the contribution of newly synthesized histamine versus stored histamine in this process.

Muscle Metabolism and Protein Synthesis

DL-α-Methylhistidine dihydrochloride is also utilized in studies of protein synthesis and muscle metabolism.[9] This application stems from its structural similarity to histidine, allowing it to be used as a tracer or modulator in studies investigating muscle function, recovery, and conditions related to muscle wasting.[9]

Experimental Protocols: A Practical Guide

The following provides a generalized, foundational protocol for an in vitro histidine decarboxylase inhibition assay. Researchers should optimize this protocol based on their specific experimental setup and enzyme source.

In Vitro Histidine Decarboxylase (HDC) Inhibition Assay

Objective: To determine the inhibitory effect of DL-α-Methylhistidine dihydrochloride on HDC activity.

Materials:

-

Partially purified or recombinant histidine decarboxylase

-

L-Histidine (substrate)

-

DL-α-Methylhistidine dihydrochloride (inhibitor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Detection system for histamine (e.g., HPLC with fluorescence detection, ELISA)

-

Microcentrifuge tubes, pipettes, incubator

Procedure:

-

Enzyme Preparation: Prepare a working solution of HDC in assay buffer. The optimal concentration should be determined empirically.

-

Inhibitor Preparation: Prepare a stock solution of DL-α-Methylhistidine dihydrochloride in assay buffer. Create a series of dilutions to test a range of concentrations.

-

Reaction Setup:

-

In microcentrifuge tubes, add the following in order:

-

Assay buffer

-

PLP solution (to a final concentration of ~10 µM)

-

DL-α-Methylhistidine dihydrochloride solution (or vehicle control)

-

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

-

Initiation of Reaction: Add L-Histidine solution to each tube to initiate the enzymatic reaction. The final substrate concentration should be near the Kₘ of the enzyme.

-